molecular formula C8H13NO2 B13176907 1-Oxa-8-azaspiro[4.5]decan-4-one

1-Oxa-8-azaspiro[4.5]decan-4-one

Cat. No.: B13176907
M. Wt: 155.19 g/mol
InChI Key: MLCZCZXLLJUIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decan-4-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1-oxa-8-azaspiro[4.5]decane structure have been extensively investigated as key pharmacophores for various biological targets. Scientific studies on closely related analogues have demonstrated their potential as selective agonists for muscarinic M1 receptors, which is a relevant target for cognitive disorders . Furthermore, derivatives of this core structure have been developed and evaluated as high-affinity ligands for sigma-1 receptors, indicating their utility in the development of potential neuroimaging agents and central nervous system therapeutics . Additional research has explored similar structures as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), showcasing the versatility of this spirocyclic framework in designing compounds for pain, inflammation, and neurological conditions . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for specific synthetic applications and safety data.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H13NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h9H,1-6H2

InChI Key

MLCZCZXLLJUIAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CCNCC2

Origin of Product

United States

Preparation Methods

Cyclization via 4-Ethynyl-4-hydroxypiperidine Derivatives (Patent US5118687A)

One established method involves the cyclization of 4-ethynyl-4-hydroxypiperidine derivatives under acidic or basic conditions to form the spirocyclic lactam ring system. The key steps are:

  • Step a: Reaction of a 2-oxo-3,8-diazaspirodecane intermediate with phenylalkane derivatives bearing suitable leaving groups (halogen, mesyloxy, tosyloxy) in an inert organic solvent with a base to neutralize liberated acid. This forms intermediate compounds that can be further cyclized.

  • Step b: Cyclization in acidic medium using dry hydrogen halides (e.g., HCl, HBr) or in basic medium with alkali metal acetates, carbonates, or tertiary amines to form the 1-oxa-2-oxo-8-azaspirodecane core.

  • Solvents used include ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), hydrocarbons (toluene, benzene), and polar aprotic solvents (dimethylformamide).

  • The reaction temperature ranges from room temperature to reflux conditions, often under inert atmosphere (nitrogen or argon).

  • The product can be isolated as acid addition salts or liberated as free bases.

This method allows for substitution at various positions on the spiro ring and has been optimized for different substituents to modulate biological activity.

Incorporation of Tetrahydrofuran Ring Moiety (Synthesis by Nagata et al., 1995)

  • Synthesis of 2,8-dimethyl-1-oxa-8-azaspirodecan-3-one involved incorporating a tetrahydrofuran ring moiety into the 8-azaspirodecane skeleton.

  • The synthetic strategy included functional group transformations to introduce methyl substituents and the spirocyclic lactam ring.

  • Optical resolution of chiral intermediates was performed, with stereochemistry confirmed by X-ray crystallography.

  • The compounds were evaluated as muscarinic M1 receptor agonists, indicating biological relevance of the synthetic derivatives.

Design and Synthesis of Derivatives (Recent Research)

  • New derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized by modifying substituents on the spiro ring to enhance selectivity for sigma receptors and other targets.

  • Synthetic routes typically start from known spirocyclic intermediates and involve functional group interconversions, ring expansions, or substitutions.

  • These studies highlight the versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold for medicinal chemistry applications.

Comparative Summary of Preparation Methods

Methodology Key Steps Advantages Limitations Scale & Purity
Cyclization of 4-ethynyl-4-hydroxypiperidine Reaction with phenylalkane derivatives, acid/base cyclization Versatile substitution, well-established Requires careful control of reaction conditions Suitable for diverse derivatives
Azide-mediated SN2 + Staudinger reduction Bromination, azide substitution, in situ reduction Continuous flow, safer azide handling Triphenylphosphine oxide contamination Multi-gram scale, racemic product, chiral resolution possible
Incorporation of tetrahydrofuran moiety Functional group transformations, optical resolution Produces biologically active chiral compounds Complex synthesis, lower overall yields Lab scale, stereochemically defined products
Derivative synthesis for receptor selectivity Functionalization of spiro scaffold Enables SAR studies, target selectivity Requires intermediate availability Research scale

Key Research Findings and Notes

  • The azide-mediated route with flow chemistry offers a practical and scalable method to produce racemic 1-oxa-8-azaspiro[4.5]decan-3-amine with good yields and safety improvements over batch processes.

  • Acid/base-mediated cyclization methods provide flexibility in modifying substituents and obtaining acid addition salts, which are useful for pharmaceutical formulations.

  • Chiral resolution remains a challenge but can be addressed by salt formation with chiral acids or chromatographic techniques, achieving high enantiomeric excess necessary for clinical candidates.

  • The spirocyclic lactam core is amenable to various substitutions, enabling tuning of biological activity, as demonstrated in muscarinic receptor agonist studies.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 1-oxa-8-azaspiro[4.5]decan-4-one and its derivatives have various applications, mainly in the pharmaceutical field, including treatment for eating disorders and central nervous system disorders .

Pharmaceutical Applications

Treatment of Disorders:

  • Eating Disorders: 1-oxa-3-azaspiro[4,5]decan--2-one derivatives can be used for the treatment of eating disorders .
  • Central Nervous System Disorders: These compounds can be used to treat central nervous system disorders such as bulimia, binge eating, depression, anxiety, seizure, epilepsy, dementia, pain, alcoholism, and drug withdrawal .
  • Other Disorders: They can also be used to treat cardiovascular disorders, metabolic diseases, sexual and reproductive dysfunction, gastro-intestinal motility disorder, and respiratory disorder .

M1 Muscarinic Agonists:

  • 1-oxa-8-azaspiro[4.5]decanes have been assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer's type .
  • Specific compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have shown partial agonistic activity for M1 muscarinic receptors .

FAAH Activity:

  • 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds can be used for diseases or conditions associated with fatty acid amide hydrolase (FAAH) activity, acute pain, chronic pain, and neuropathic pain .

σ1 Receptor Ligands:

  • 1-oxa-8-azaspiro[4.5]decane derivatives have been designed, synthesized, and evaluated as selective σ1 receptor ligands .
  • These ligands exhibit nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors, suggesting their potential as brain imaging agents for σ1 receptors .

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Core Structural Differences Among Spirocyclic Analogues

Compound Name Heteroatoms (Position) Key Substituents Biological Activity
1-Oxa-8-azaspiro[4.5]decan-4-one O (1), N (8) Methyl, ethyl, ketone M1 muscarinic agonism
1-Thia-4-azaspiro[4.5]decan-3-one S (1), N (4) 4-Fluorophenyl, methyl Anticancer
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one N (1,3,8) Phenyl, cycloalkyl ORL1 receptor agonism
8-Oxa-2-azaspiro[4.5]decan-1-one O (8), N (2) Cyanomethyl, carboxylate Drug discovery building block

Pharmacological and Physicochemical Properties

Receptor Selectivity and Potency

  • 1-Oxa-8-azaspiro Derivatives : Exhibit micromolar affinity for M1 receptors (e.g., YM796: IC₅₀ = 3.2 µM in cortical membranes) . Modifications like 2,8-dimethyl substitution enhance selectivity over cerebellar M2 receptors.
  • 1-Thia-4-azaspiro Derivatives : Demonstrated anticancer activity against leukemia cell lines (IC₅₀ = 8–12 µM) via thioglycoside-mediated apoptosis .
  • Triaza Analogues : High ORL1 receptor affinity (Ki = 0.8 nM for compound 2e) with >1000-fold selectivity over μ-opioid receptors .

Physicochemical Comparisons

  • Solubility : Sulfur-containing 1-Thia derivatives exhibit lower aqueous solubility due to hydrophobic thioglycolic moieties, whereas 1-Oxa analogues show moderate solubility in polar solvents .
  • Melting Points : 1-Oxa derivatives (e.g., hydrochloride salt: m.p. 165–167°C ) generally have higher thermal stability than triaza compounds (m.p. 125–143°C ).

Biological Activity

1-Oxa-8-azaspiro[4.5]decan-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1-Oxa-8-azaspiro[4.5]decan-4-one has a molecular formula of C₉H₁₃N₁O, with a molecular weight of approximately 157.21 g/mol. Its unique bicyclic structure allows for various conformational possibilities, influencing its reactivity and interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of 1-Oxa-8-azaspiro[4.5]decan-4-one exhibit promising antitumor activity . For instance, a study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes or signaling pathways critical for cell proliferation and survival .

Table 1: Antitumor Activity of Selected Derivatives

Compound NameCell LineIC₅₀ (µM)
Compound AMDA-MB-2310.18
Compound BHeLa0.19
Compound CA5490.09
Compound DMDA-MB-2310.08

σ1 Receptor Ligands

Another significant area of research involves the interaction of 1-Oxa-8-azaspiro[4.5]decan-4-one derivatives with sigma receptors. A series of compounds were synthesized and evaluated for their affinity towards σ1 receptors, showing nanomolar affinity (K_i values ranging from 0.47 to 12.1 nM) and moderate selectivity over σ2 receptors . This suggests potential applications in neuropharmacology, particularly for conditions like Alzheimer's disease.

Table 2: Affinity of σ1 Receptor Ligands

Compound NameK_i (σ₁) (nM)K_i (σ₂) (nM)
Ligand 10.4710
Ligand 212.144

Case Study: Radioligand Development

A study focused on the development of a radioligand based on a derivative of 1-Oxa-8-azaspiro[4.5]decan-4-one for brain imaging applications demonstrated high initial brain uptake in biodistribution studies in mice. This highlights the potential for these compounds in diagnostic imaging and further therapeutic applications targeting neurological disorders .

Case Study: Antibacterial Properties

In addition to antitumor and neuropharmacological activities, some derivatives have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their inhibitory effects on bacterial topoisomerases, revealing low nanomolar IC₅₀ values against DNA gyrase, indicating strong antibacterial activity .

Table 3: Antibacterial Activity Overview

Compound NameTarget BacteriaIC₅₀ (nM)
Compound EE. coli<32
Compound FS. aureus<100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.